molecular formula C9H7ClO3 B3048338 3-(Chlorocarbonyl)phenyl acetate CAS No. 16446-73-4

3-(Chlorocarbonyl)phenyl acetate

Cat. No.: B3048338
CAS No.: 16446-73-4
M. Wt: 198.6 g/mol
InChI Key: NCOUTKLISVDYKS-UHFFFAOYSA-N
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Description

3-(Chlorocarbonyl)phenyl acetate is an organic compound with the molecular formula C9H7ClO3 It is a derivative of phenyl acetate, where a chlorocarbonyl group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Chlorocarbonyl)phenyl acetate can be synthesized through the reaction of phenyl acetate with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction typically occurs under controlled conditions to ensure the selective formation of the chlorocarbonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where phenyl acetate and phosgene are reacted under optimized conditions. The process may include steps for purification and isolation of the final product to achieve the desired purity levels.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form phenyl acetate and hydrochloric acid.

    Reduction: Reduction of the chlorocarbonyl group can yield the corresponding alcohol derivative.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used.

    Hydrolysis Products: Phenyl acetate and hydrochloric acid.

    Reduction Products: Alcohol derivatives of phenyl acetate.

Scientific Research Applications

3-(Chlorocarbonyl)phenyl acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its reactive functional groups.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(Chlorocarbonyl)phenyl acetate involves its reactive chlorocarbonyl group, which can interact with various nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

    Phenyl Acetate: The parent compound, lacking the chlorocarbonyl group.

    4-(Chlorocarbonyl)phenyl Acetate: A positional isomer with the chlorocarbonyl group at the para position.

    Benzoyl Chloride: Another compound with a reactive acyl chloride group.

Uniqueness: 3-(Chlorocarbonyl)phenyl acetate is unique due to the specific positioning of the chlorocarbonyl group on the phenyl ring, which influences its reactivity and potential applications. This positional specificity can lead to different chemical behaviors and interactions compared to its isomers and related compounds.

Properties

IUPAC Name

(3-carbonochloridoylphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-3-7(5-8)9(10)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOUTKLISVDYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514632
Record name 3-(Chlorocarbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16446-73-4
Record name 3-(Chlorocarbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16446-73-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Using the above procedure, reaction of with thionyl chloride (11.1 mL, 15.3 mmol) and 3-acetoxybenzoic acid (2.50 g, 13.9 mmol) gave 511 (2.72 g, 99%) as a colorless oil. This material was used in the next step without additional purification.
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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